molecular formula C7H15N B3390994 1-Isopropylcyclobutanamine CAS No. 1314978-48-7

1-Isopropylcyclobutanamine

Cat. No. B3390994
CAS RN: 1314978-48-7
M. Wt: 113.20 g/mol
InChI Key: PGQQYBBQCJFYBX-UHFFFAOYSA-N
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Description

1-Isopropylcyclobutanamine, also known as IPCBA, is a chemical compound that has recently gained attention in the scientific community for its potential applications in research. IPCBA is a cyclic amine that contains a cyclobutane ring and an isopropyl group attached to the nitrogen atom. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

1-Isopropylcyclobutanamine has shown potential applications in various areas of scientific research. It has been studied as a potential ligand for the nicotinic acetylcholine receptor, which plays a crucial role in the central nervous system. 1-Isopropylcyclobutanamine has also been investigated as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, 1-Isopropylcyclobutanamine has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

1-Isopropylcyclobutanamine's mechanism of action is not fully understood, but it is believed to interact with specific receptors or enzymes. Studies have shown that 1-Isopropylcyclobutanamine can bind to the nicotinic acetylcholine receptor and modulate its activity. 1-Isopropylcyclobutanamine has also been shown to inhibit monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-Isopropylcyclobutanamine has been shown to have various biochemical and physiological effects. Studies have shown that 1-Isopropylcyclobutanamine can modulate the activity of the nicotinic acetylcholine receptor, which can affect cognitive function and memory. 1-Isopropylcyclobutanamine has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior. Furthermore, 1-Isopropylcyclobutanamine has been shown to have potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1-Isopropylcyclobutanamine has several advantages for lab experiments, including its high purity and stability. 1-Isopropylcyclobutanamine is also relatively easy to synthesize using various methods. However, 1-Isopropylcyclobutanamine's limited solubility in water can make it difficult to use in certain experiments. Furthermore, the potential toxicity of 1-Isopropylcyclobutanamine needs to be taken into consideration when using it in experiments.

Future Directions

1-Isopropylcyclobutanamine's potential applications in scientific research are still being explored, and there are several future directions that can be pursued. 1-Isopropylcyclobutanamine's potential use as a chiral auxiliary in asymmetric synthesis can be further investigated. Furthermore, 1-Isopropylcyclobutanamine's potential anti-inflammatory and antioxidant effects can be studied in more detail. 1-Isopropylcyclobutanamine's potential as a ligand for the nicotinic acetylcholine receptor can also be further explored. Additionally, 1-Isopropylcyclobutanamine's potential as a monoamine oxidase inhibitor can be investigated for the treatment of neurological disorders.

properties

IUPAC Name

1-propan-2-ylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)7(8)4-3-5-7/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQQYBBQCJFYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylcyclobutanamine

CAS RN

1314978-48-7
Record name 1-(propan-2-yl)cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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